
Hydroxy Ibuprofen-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Ibuprofen-d3 is a deuterated form of hydroxy ibuprofen, which is a metabolite of ibuprofen. Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. The deuterated form, this compound, is often used in scientific research as an internal standard for the quantification of ibuprofen and its metabolites by mass spectrometry techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Ibuprofen-d3 typically involves the hydroxylation of deuterated ibuprofen. The process begins with the preparation of deuterated ibuprofen, which is then subjected to hydroxylation reactions. Common reagents used in the hydroxylation process include oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often involve controlled temperatures and pH to ensure the selective formation of the hydroxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to optimize the yield and purity of the compound. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy Ibuprofen-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced back to its parent ibuprofen form.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Regeneration of deuterated ibuprofen.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroxy Ibuprofen-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ibuprofen and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of ibuprofen.
Medicine: Used in pharmacokinetic studies to monitor the metabolism and excretion of ibuprofen in the human body.
Industry: Utilized in the development of new analytical methods for drug testing and quality control
Wirkmechanismus
The mechanism of action of Hydroxy Ibuprofen-d3 is similar to that of ibuprofen. It involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of pain, inflammation, and fever. The deuterated form is used primarily for analytical purposes and does not exhibit significant pharmacological effects on its own .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen-d3: Another deuterated form of ibuprofen used as an internal standard.
Hydroxy Ibuprofen: The non-deuterated form of Hydroxy Ibuprofen-d3.
Ibuprofen: The parent compound, widely used as an NSAID
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not easily achievable with non-deuterated compounds .
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
225.30 g/mol |
IUPAC-Name |
3,3,3-trideuterio-2-[4-(3-hydroxy-2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O3/c1-9(8-14)7-11-3-5-12(6-4-11)10(2)13(15)16/h3-6,9-10,14H,7-8H2,1-2H3,(H,15,16)/i2D3 |
InChI-Schlüssel |
HFAIHLSDLUYLQA-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)CO)C(=O)O |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


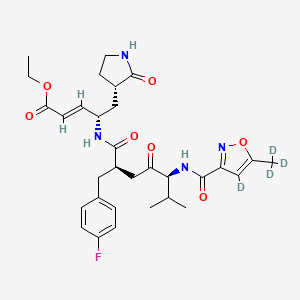
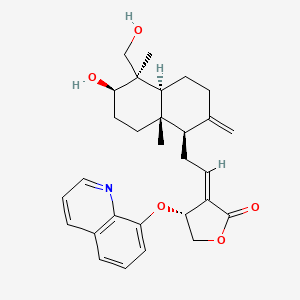
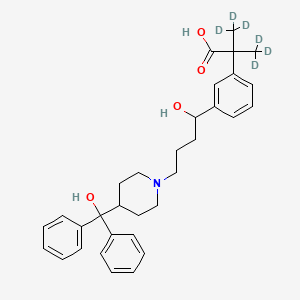
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
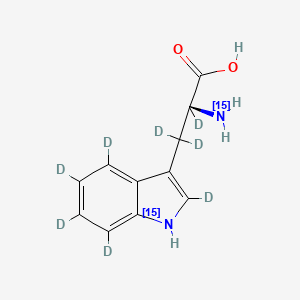

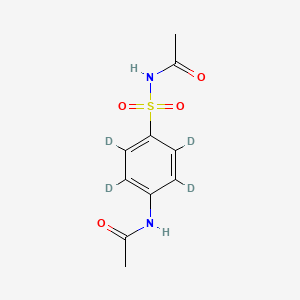
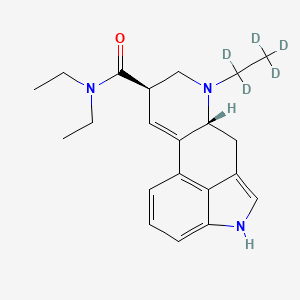
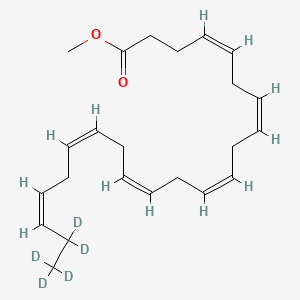
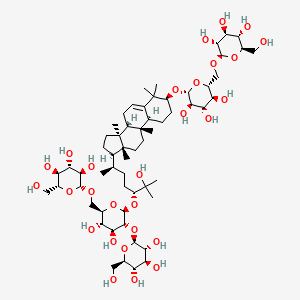

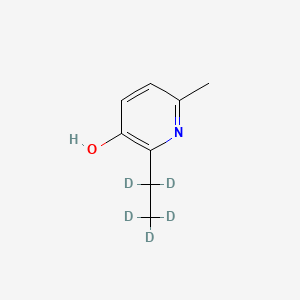
![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)

